N-[3,5-bis(trifluoromethyl)phenyl]-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide
Description
This compound belongs to the acetamide class, featuring a 3,5-bis(trifluoromethyl)phenyl group linked to an acetamide backbone and a piperazine ring substituted with a 2-fluorophenyl moiety.
Properties
IUPAC Name |
N-[3,5-bis(trifluoromethyl)phenyl]-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F7N3O/c21-16-3-1-2-4-17(16)30-7-5-29(6-8-30)12-18(31)28-15-10-13(19(22,23)24)9-14(11-15)20(25,26)27/h1-4,9-11H,5-8,12H2,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHVSBNMFRZHSOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F7N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3,5-bis(trifluoromethyl)phenyl]-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the reaction of 3,5-bis(trifluoromethyl)aniline with 2-fluorobenzoyl chloride to form an intermediate amide. This intermediate is then reacted with piperazine under controlled conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise temperature and pressure controls to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is crucial for maintaining consistency in the product quality.
Chemical Reactions Analysis
Types of Reactions
N-[3,5-bis(trifluoromethyl)phenyl]-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[3,5-bis(trifluoromethyl)phenyl]-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical processes.
Mechanism of Action
The mechanism of action of N-[3,5-bis(trifluoromethyl)phenyl]-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Research Findings and Implications
- Receptor Specificity : The 2-fluorophenyl-piperazine group in the target compound likely optimizes NK1 receptor antagonism by balancing hydrophobic and polar interactions, outperforming analogues with bulkier or more polar substituents .
- Metabolic Stability: Trifluoromethyl groups resist oxidative metabolism, giving the target compound an advantage over non-fluorinated analogues (e.g., pyrimidin-2-yl derivative) .
- Synthetic Viability : The target compound’s synthesis avoids problematic protecting groups (e.g., tert-butoxycarbonyl in PS49 ), streamlining production compared to peptide-conjugated analogues.
Biological Activity
N-[3,5-bis(trifluoromethyl)phenyl]-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
- Molecular Formula : C22H23F7N4O
- Molecular Weight : 570.47 g/mol
- SMILES Notation : C1=CC(C(F)(F)F)=C(C(F)(F)F)C=C1C(C(=O)N2CCN(CC2)C1=CC=C(C=C1)F)=O
The presence of trifluoromethyl groups is known to enhance the lipophilicity and metabolic stability of compounds, which can significantly impact their biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Topoisomerase Inhibition : Recent studies have highlighted the compound's potential as a topoisomerase II inhibitor. Topoisomerases are crucial for DNA replication and transcription, making them attractive targets for anticancer therapies. In vitro assays have demonstrated that this compound can induce apoptosis in cancer cell lines by disrupting the topoisomerase function, leading to DNA damage and cell cycle arrest .
- Neuropharmacological Effects : The piperazine moiety suggests potential neuropharmacological activity. Compounds with similar structures have been shown to exhibit anxiolytic and antidepressant effects by modulating serotonin and dopamine pathways .
Anticancer Activity
A study evaluating the cytotoxic effects of various derivatives of the compound revealed that it exhibits significant cytotoxicity against several human cancer cell lines, including MCF-7 (breast cancer), HepG2 (liver cancer), and HCT116 (colon cancer). The compound was found to induce G2/M phase cell cycle arrest, which is crucial for preventing cancer cell proliferation .
Neuropharmacological Studies
In a behavioral study assessing the anxiolytic effects of related compounds, it was found that modifications in the piperazine structure led to varying degrees of efficacy in reducing anxiety-like behaviors in animal models. The results indicated that compounds with trifluoromethyl substitutions had enhanced activity compared to their non-fluorinated counterparts .
Data Table: Biological Activity Overview
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
